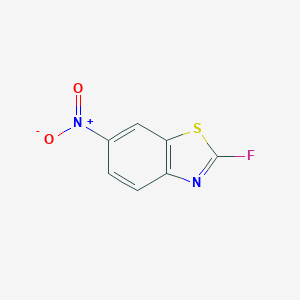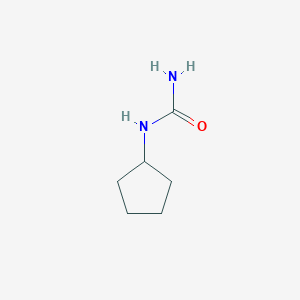
Dibenzyl diselenide
Descripción general
Descripción
Synthesis Analysis
The synthesis of dibenzyl diselenide has been explored through various methods. A notable method involves the reaction of selenium with sodium hydroxide under phase transfer conditions, leading to the formation of sodium diselenides, which then react with benzyl halides to afford dibenzyl diselenides in good to excellent yields (Wang, Cui, & Hu, 1994). Alternative protocols utilize benzyl alcohols with selenium-transfer reagents, providing a straightforward approach to obtain symmetrical dibenzyl diselenides (Panduranga, Prabhu, Panguluri, & Sureshbabu, 2016).
Molecular Structure Analysis
The molecular structure of dibenzyl diselenide and its derivatives has been analyzed through techniques such as X-ray crystallography and natural bond orbital calculations. These studies reveal intricate details about the geometry around the selenium atom and the presence of secondary interactions which influence the stability and reactivity of the compounds (Yadav et al., 2023).
Chemical Reactions and Properties
Dibenzyl diselenide participates in various chemical reactions, contributing to its utility in synthetic chemistry. Notable reactions include its use in the synthesis of unsymmetrical diorganyl selenides and its involvement in oxidative cyclizations leading to complex molecular structures (Zhao et al., 2005). Additionally, its reactivity under pyrolytic conditions has been explored for the synthesis of olefins and other organic compounds (Higuchi et al., 1982).
Aplicaciones Científicas De Investigación
-
Anticancer and Chemopreventive Activity
- Field : Medical and Health Sciences .
- Summary : Dibenzyl diselenide has been identified as a compound with promising anticancer and chemopreventive activity . It’s part of a group of organic selenocompounds that have been studied for their potential applications in cancer prevention and treatment .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of cancer being treated or prevented. Typically, these compounds are administered in controlled doses and their effects are monitored over time .
- Results : While the specific results or outcomes would depend on the individual study, generally, these compounds have been found to exhibit anticancer and chemopreventive activity .
-
Source of the PhSe Unit in Organic Synthesis
- Field : Organic Chemistry .
- Summary : Dibenzyl diselenide is used as a source of the PhSe unit in organic synthesis . It is also used to introduce PhSe groups by reaction with a variety of nucleophiles .
- Methods : This involves reacting Dibenzyl diselenide with various nucleophiles, including enolates, enol silyl ethers, Grignard reagents, organolithium reagents, alkenes, and amines .
- Results : The result is the introduction of PhSe groups into the resulting compounds .
-
Controlled Synthesis of Metastable CuInSe2 Nanocrystals
- Field : Materials Science .
- Summary : Dibenzyl diselenide has been used in the rationally controlled synthesis of metastable CuInSe2 nanocrystals .
- Methods : The synthesis involves using dibenzyl diselenide as a precursor. The kinetics of diselenide precursor conversion are dependent upon C–Se and Se–Se bond dissociation energies .
- Results : The strength of the C–Se bond is the phase-directing variable. When dibenzyl diselenide is used, the reaction kinetics steer the reaction toward the formation of the metastable wurtzite-like phase .
-
Antioxidant Activity
- Field : Biochemistry .
- Summary : Dibenzyl diselenide has been found to display antioxidant activity . It’s part of a group of organic selenocompounds that have been studied for their potential applications in preventing oxidative stress .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of oxidative stress being prevented. Typically, these compounds are administered in controlled doses and their effects are monitored over time .
- Results : While the specific results or outcomes would depend on the individual study, generally, these compounds have been found to exhibit antioxidant activity .
-
Electrochemically Mediated Reactions
- Field : Electrochemistry .
- Summary : Dibenzyl diselenide has been used in electrochemically mediated reactions . This includes electrochemical mediated selenium catalysis, electrochemical oxidation of diselenide coupling, and electrochemical oxidation tandem selenocyclization .
- Methods : This involves using dibenzyl diselenide in various electrochemical reactions. The specific methods would depend on the exact reaction being carried out .
- Results : The results would depend on the specific reaction, but generally, this method allows for the efficient synthesis of organoselenium compounds .
- Hydrolysis-Based Small-Molecule Hydrogen Selenide
- Field : Chemistry .
- Summary : Dibenzyl diselenide has been used in the development of a hydrolysis-based small-molecule hydrogen selenide .
- Methods : The specific methods of application or experimental procedures would depend on the specific type of hydrolysis being carried out. Typically, these compounds are used in controlled reactions and their effects are monitored over time .
- Results : While the specific results or outcomes would depend on the individual study, generally, these compounds have been found to be effective in the development of a hydrolysis-based small-molecule hydrogen selenide .
Safety And Hazards
Dibenzyl diselenide may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed or inhaled . It is recommended to use personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .
Propiedades
IUPAC Name |
(benzyldiselanyl)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Se2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAVEDMFTNAZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Se][Se]CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163934 | |
| Record name | Dibenzyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl diselenide | |
CAS RN |
1482-82-2 | |
| Record name | Dibenzyl diselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzyl diselenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzyl diselenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzyl diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (benzyldiselanyl)methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


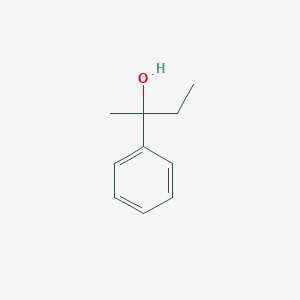

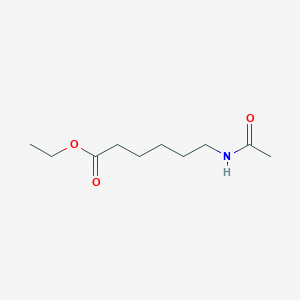

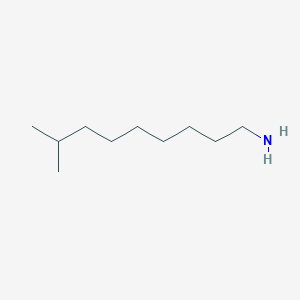
![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
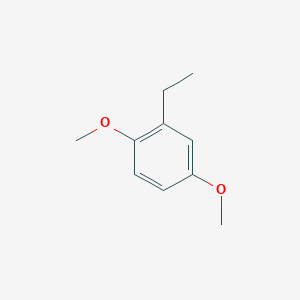

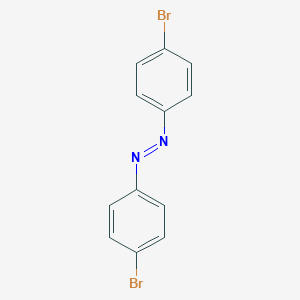

![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
